molecular formula C17H26N2O14P2 B1204344 dTDP-4-dehydro-3-methyl-2,6-dideoxy-beta-L-glucose

dTDP-4-dehydro-3-methyl-2,6-dideoxy-beta-L-glucose

Cat. No. B1204344
M. Wt: 544.3 g/mol
InChI Key: JOZTVKXGCLUNKC-DHBRWODKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DTDP-4-dehydro-3-methyl-2,6-dideoxy-beta-L-glucose is a dTDP-sugar having 4-dehydro-3-methyl-2,6-dideoxy-beta-L-glucose as the sugar component. It is a dTDP-sugar and a tertiary alpha-hydroxy ketone. It derives from a dTDP-L-glucose.

Scientific Research Applications

Enzymatic Synthesis and Substrate Specificity

  • dTDP-glucose-4,6-dehydratase, an enzyme from E. coli B, can process dTDP-glucose to produce a mixture of 3- and 4-keto-6-deoxy sugars (Naundorf & Klaffke, 1996).
  • This enzyme is notable for its ability to catalyze the formation of both natural and non-natural substrates, leading to the production of unique deoxy sugars (Naundorf & Klaffke, 1996).

Applications in Antibiotic and Antitumor Drug Synthesis

  • Enzymes from the dTDP-beta-L-rhamnose biosynthetic pathway in Salmonella enterica are used in the chemoenzymatic synthesis of deoxythymidine diphosphate-activated 2,6-dideoxyhexoses. These compounds are crucial as donor substrates for glycosyltransferases in the biosynthesis of polyketides, antibiotics, and antitumor drugs (Amann et al., 2001).

Structural Analysis and Biosynthesis in Bacteria

  • Structural analysis of enzymes like QdtB, a PLP-dependent aminotransferase, and QdtC, an N-acetyltransferase, involved in the biosynthesis of 3-acetamido-3,6-dideoxy-alpha-D-glucose in bacteria, provides insights into the complex enzymatic pathways that form unusual deoxyamino sugars in Gram-negative and Gram-positive bacteria. These sugars are components of bacterial cell walls and are significant for understanding bacterial physiology and potential drug targeting (Thoden et al., 2009a); (Thoden et al., 2009b).

Stereochemistry and Catalytic Mechanisms

  • The stereochemical course of the dTDP-glucose oxidoreductase reaction in E. coli has been studied, revealing details about hydrogen transfer and configuration changes in the sugar nucleotide, which are essential for understanding enzyme mechanisms and designing inhibitors (Snipes et al., 1977).

Large-Scale Enzymatic Synthesis

  • GerB, a dTDP-4-keto-6-deoxy-D-glucose aminotransferase, was used for the large-scale enzymatic synthesis of dTDP-4-amino-4,6-dideoxy-D-glucose, demonstrating the potential of these enzymes for industrial-scale production of rare sugars (Chung et al., 2007).

properties

Product Name

dTDP-4-dehydro-3-methyl-2,6-dideoxy-beta-L-glucose

Molecular Formula

C17H26N2O14P2

Molecular Weight

544.3 g/mol

IUPAC Name

[(2R,4R,6S)-4-hydroxy-4,6-dimethyl-5-oxooxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

InChI

InChI=1S/C17H26N2O14P2/c1-8-6-19(16(23)18-15(8)22)12-4-10(20)11(31-12)7-29-34(25,26)33-35(27,28)32-13-5-17(3,24)14(21)9(2)30-13/h6,9-13,20,24H,4-5,7H2,1-3H3,(H,25,26)(H,27,28)(H,18,22,23)/t9-,10-,11+,12+,13+,17+/m0/s1

InChI Key

JOZTVKXGCLUNKC-DHBRWODKSA-N

Isomeric SMILES

C[C@H]1C(=O)[C@](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)(C)O

Canonical SMILES

CC1C(=O)C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dTDP-4-dehydro-3-methyl-2,6-dideoxy-beta-L-glucose
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Reactant of Route 5
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Reactant of Route 6
dTDP-4-dehydro-3-methyl-2,6-dideoxy-beta-L-glucose

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